Cas no 1664383-82-7 (6-fluoro-2-azabicyclo[2.2.1]heptane)

6-fluoro-2-azabicyclo[2.2.1]heptane is a cyclic amine derivative characterized by its unique structural features. This compound exhibits notable stability and tunable reactivity, making it a valuable intermediate in organic synthesis. Its incorporation into various reaction pathways offers enhanced selectivity and efficiency, particularly in the synthesis of complex organic molecules.
6-fluoro-2-azabicyclo[2.2.1]heptane structure
1664383-82-7 structure
Product name:6-fluoro-2-azabicyclo[2.2.1]heptane
CAS No:1664383-82-7
MF:C6H10FN
Molecular Weight:115.148705005646
CID:4612621

6-fluoro-2-azabicyclo[2.2.1]heptane 化学的及び物理的性質

名前と識別子

    • 6-fluoro-2-azabicyclo[2.2.1]heptane
    • インチ: 1S/C6H10FN/c7-5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2
    • InChIKey: XQNDDDROHWBTLA-UHFFFAOYSA-N
    • SMILES: C12CC(CC1F)CN2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 0

6-fluoro-2-azabicyclo[2.2.1]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-100MG
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
100MG
¥ 1,445.00 2023-04-14
Chemenu
CM536243-100mg
6-Fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%+
100mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-1G
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
1g
¥ 5,761.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-250mg
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
250mg
¥2310.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-100mg
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
100mg
¥1445.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-1.0g
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
1.0g
¥5762.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-100.0mg
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
100.0mg
¥1445.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-500.0mg
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
500.0mg
¥3840.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-5.0g
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
5.0g
¥17285.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1282-5G
6-fluoro-2-azabicyclo[2.2.1]heptane
1664383-82-7 95%
5g
¥ 17,285.00 2023-04-14

6-fluoro-2-azabicyclo[2.2.1]heptane 関連文献

6-fluoro-2-azabicyclo[2.2.1]heptaneに関する追加情報

Introduction to 6-fluoro-2-azabicyclo[2.2.1]heptane (CAS No. 1664383-82-7)

6-fluoro-2-azabicyclo[2.2.1]heptane, identified by its Chemical Abstracts Service (CAS) number 1664383-82-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amines, characterized by a fused three-membered nitrogen-containing ring embedded within a larger seven-membered carbon framework. The presence of a fluorine substituent at the sixth carbon position introduces unique electronic and steric properties, making it a promising scaffold for the development of novel bioactive molecules.

The structural motif of 6-fluoro-2-azabicyclo[2.2.1]heptane is derived from the broader category of azabicycloalkanes, which have been extensively studied for their potential in drug discovery due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The bicyclic system provides rigidity and conformational constraints, which can enhance binding affinity and selectivity in biological targets. Additionally, the fluorine atom is a well-documented pharmacophore that can modulate metabolic stability, lipophilicity, and receptor interactions.

In recent years, 6-fluoro-2-azabicyclo[2.2.1]heptane has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its unique structural features make it an attractive building block for designing molecules targeting neurological disorders, infectious diseases, and cancer. The fluorine substituent, in particular, has been shown to enhance the metabolic stability of drug candidates by preventing rapid degradation by enzymatic processes.

One of the most compelling aspects of 6-fluoro-2-azabicyclo[2.2.1]heptane is its versatility in medicinal chemistry applications. Researchers have leveraged its scaffold to develop inhibitors of enzymes involved in pathogenic pathways, as well as to create small molecules that interact with specific protein targets. For instance, derivatives of this compound have been investigated for their potential in modulating G-protein coupled receptors (GPCRs), which are critical mediators of cellular signaling in numerous physiological processes.

The synthesis of 6-fluoro-2-azabicyclo[2.2.1]heptane typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the fluorine atom with high precision and yield. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a material for further chemical exploration.

Recent advancements in computational chemistry have further enhanced the utility of 6-fluoro-2-azabicyclo[2.2.1]heptane in drug design. Molecular modeling studies have demonstrated that this compound can adopt multiple conformations due to its rigid bicyclic structure, allowing it to interact with diverse biological targets with high specificity. Furthermore, computational predictions have guided the optimization of its chemical properties to improve binding affinity and reduce off-target effects.

The pharmaceutical industry has taken note of these developments, with several companies investing in the discovery and development of derivatives based on 6-fluoro-2-azabicyclo[2.2.1]heptane. Preclinical studies have shown promising results in animal models for various therapeutic indications, including central nervous system disorders and inflammatory diseases. These findings have spurred interest in large-scale synthesis and further characterization of this compound class.

From an academic perspective, 6-fluoro-2-azabicyclo[2.2.1]heptane serves as an excellent model system for studying the influence of fluorine substitution on molecular behavior. Its well-documented synthetic routes and biological activity make it a valuable tool for training new researchers and advancing our understanding of structure-function relationships in drug discovery.

The future prospects for 6-fluoro-2-azabicyclo[2.2.1]heptane are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies and computational biology are expected to unlock new possibilities for this versatile compound, solidifying its role as a cornerstone in modern medicinal chemistry.

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